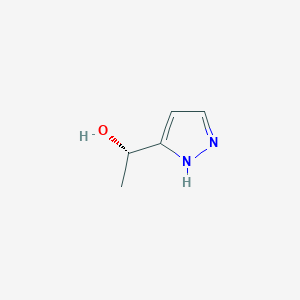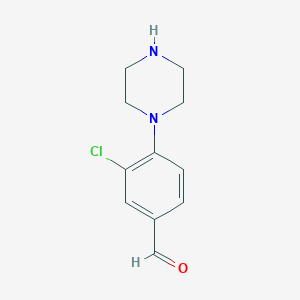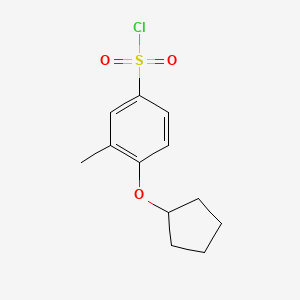
4-(Cyclopentyloxy)-3-methylbenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopentyloxy)-3-methylbenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a cyclopentyloxy group attached to a benzene ring, which is further substituted with a methyl group and a sulfonyl chloride group. This compound is of interest in organic synthesis and various industrial applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentyloxy)-3-methylbenzenesulfonyl chloride typically involves the reaction of 4-(Cyclopentyloxy)-3-methylbenzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(Cyclopentyloxy)-3-methylbenzenesulfonic acid+Thionyl chloride→4-(Cyclopentyloxy)-3-methylbenzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclopentyloxy)-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group on the benzene ring can undergo oxidation to form a carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under basic conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by the oxidation of the methyl group.
Applications De Recherche Scientifique
4-(Cyclopentyloxy)-3-methylbenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Cyclopentyloxy)-3-methylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Cyclopentyloxy)-3-methylbenzenesulfonic acid
- 4-(Cyclopentyloxy)-3-methylbenzenesulfonamide
- 4-(Cyclopentyloxy)-3-methylbenzenesulfonate
Uniqueness
4-(Cyclopentyloxy)-3-methylbenzenesulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical transformations. This distinguishes it from its sulfonic acid, sulfonamide, and sulfonate counterparts, which have different reactivity profiles and applications.
Propriétés
Formule moléculaire |
C12H15ClO3S |
|---|---|
Poids moléculaire |
274.76 g/mol |
Nom IUPAC |
4-cyclopentyloxy-3-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C12H15ClO3S/c1-9-8-11(17(13,14)15)6-7-12(9)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |
Clé InChI |
DVDZPGLQVLJPMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


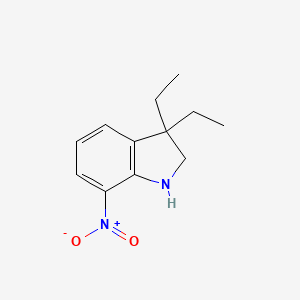



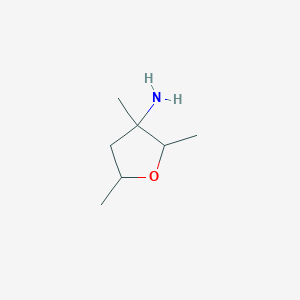
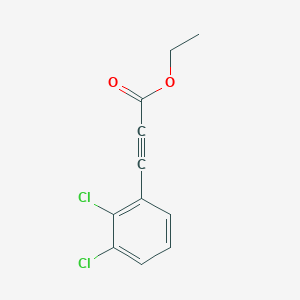
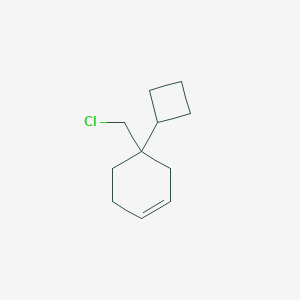
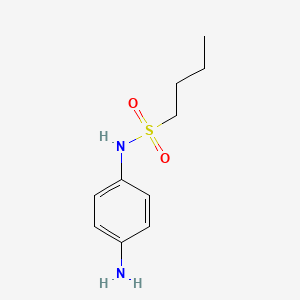
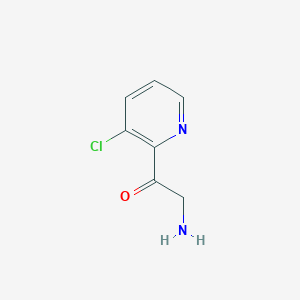


![1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one](/img/structure/B13197488.png)
